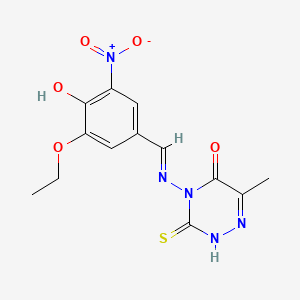

4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Description

The compound 4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a substituted 1,2,4-triazin-5-one derivative characterized by a benzylideneamino group at position 4 and a thioxo group at position 2. The benzylidene moiety is further substituted with ethoxy, hydroxy, and nitro groups at positions 3, 4, and 5, respectively, which significantly influence its electronic and steric properties. This compound belongs to a class of Schiff base derivatives known for their diverse biological and material science applications, including corrosion inhibition, antimicrobial activity, and coordination chemistry .

Properties

IUPAC Name |

4-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O5S/c1-3-23-10-5-8(4-9(11(10)19)18(21)22)6-14-17-12(20)7(2)15-16-13(17)24/h4-6,19H,3H2,1-2H3,(H,16,24)/b14-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNREQVZJAVBMQ-MKMNVTDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=NN2C(=O)C(=NNC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/N2C(=O)C(=NNC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves a multi-step process:

Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with an appropriate amine to form the benzylidene intermediate.

Cyclization Reaction: The benzylidene intermediate undergoes a cyclization reaction with a thiourea derivative to form the triazine ring.

Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioxo groups.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde.

Reduction: Reduction of the nitro group results in the formation of an amino derivative.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:

Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its unique structure and functional groups.

Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioxo group can interact with metal ions. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally related to other 1,2,4-triazin-5-one derivatives with substituted benzylideneamino groups. Below is a comparative analysis with key analogs:

Electronic and Reactivity Comparisons

- Electron-Withdrawing vs. In contrast, compounds with diethylamino (-N(Et)₂) or methoxy (-OCH₃) groups exhibit electron-donating effects, stabilizing charge-transfer interactions . The 3,4-dichloro analog () combines inductive (-I) effects from Cl atoms, increasing its reactivity in nucleophilic substitutions compared to the target compound .

- Solubility and Stability: The ethoxy (-OEt) and hydroxy (-OH) groups in the target compound improve solubility in polar solvents (e.g., DMSO, ethanol), whereas diethylamino analogs () are more soluble in nonpolar media . The thioxo (-S) group in all analogs contributes to metal-chelation capabilities, relevant in coordination chemistry and corrosion inhibition .

Biological Activity

4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound belonging to the triazine family. Its unique structure features a thioxo group and a nitro group, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic potential, and comparison with related compounds.

Chemical Structure

The compound's IUPAC name is 4-[(E)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one. Its molecular formula is and it has a molecular weight of approximately 335.34 g/mol. The structural components include:

| Component | Description |

|---|---|

| Benzylidene | Contributes to the compound's reactivity |

| Nitro group | Potentially involved in redox reactions |

| Thioxo group | Interacts with metal ions |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can participate in redox reactions, while the thioxo group may chelate metal ions, influencing several biological pathways.

Case Study: Anticancer Activity

A study evaluating various triazine derivatives revealed that compounds with nitro and thioxo functionalities exhibited selective cytotoxicity against cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Triazine Derivative A | MCF-7 | 1.25 |

| Triazine Derivative B | HeLa | 1.03 |

| Triazine Derivative C | A549 | 0.20 |

These findings underscore the potential of similar compounds to serve as lead candidates for drug development targeting cancer .

Research on Mechanisms

Further research has focused on elucidating the mechanisms by which these compounds exert their effects. For instance, studies using Western blot analysis have shown that certain derivatives can suppress the phosphorylation of AKT, a key player in cell survival pathways . This suggests that the compound may induce apoptosis in cancer cells through modulation of signaling pathways.

Comparison with Similar Compounds

The biological activity of 4-({3-ethoxy-4-hydroxy-5-nitrobenzylidene}amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can be compared with similar triazine derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(3-Ethoxy-4-hydroxy-5-nitrophenyl)-5,6-diphenyl... | Lacks thioxo group | Moderate anticancer activity |

| 4-(3-Ethoxy-4-hydroxy-5-nitrobenzylidene)amino... | Contains both nitro and thioxo groups | High potential for anticancer |

The unique combination of functional groups in the compound under study may provide enhanced biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.